

Evolutionary conservation of the LGALS9 gene

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An In-Depth Technical Guide to the Evolutionary Conservation of the LGALS9 Gene

Executive Summary

The LGALS9 gene, encoding the β -galactoside-binding protein galectin-9, is a critical regulator of immune responses. Its function is deeply rooted in its evolutionary history, with significant conservation observed across a wide range of species. This document provides a technical overview of the evolutionary conservation of LGALS9, detailing its genomic architecture, the conservation of its functional domains, and the persistence of its signaling pathways. We present quantitative data on sequence similarity, detailed experimental protocols for studying its conservation, and visual diagrams of key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of LGALS9 for applications in immunology, oncology, and therapeutic development.

Introduction to LGALS9 and Galectin-9

The galectins are a family of evolutionarily conserved lectins defined by their affinity for β -galactoside sugars and a conserved carbohydrate recognition domain (CRD).[1][2] Galectin-9 (Gal-9), the protein product of the LGALS9 gene, is a tandem-repeat galectin involved in diverse biological processes, including cell adhesion, apoptosis, and immune modulation.[3][4] Located on human chromosome 17q11.2, the LGALS9 gene gives rise to a protein that acts as a key immunomodulatory molecule, most notably as the primary ligand for the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), an immune checkpoint receptor.[5][6] The interaction between Gal-9 and TIM-3 is a critical pathway for regulating T-

cell responses, making LGALS9 a gene of significant interest in cancer immunotherapy and autoimmune disease research.[7] Understanding the evolutionary conservation of LGALS9 is paramount for validating preclinical animal models and for the development of therapeutics targeting this pathway.

Genomic and Protein Architecture

The LGALS9 gene is characterized by a structure that gives rise to a unique tandem-repeat protein.[1] The gene contains multiple exons that, through alternative splicing, can produce several isoforms of the Gal-9 protein.[8][7]

Protein Structure: The Gal-9 protein consists of two distinct carbohydrate recognition domains (CRDs)—an N-terminal CRD (N-CRD) and a C-terminal CRD (C-CRD)—connected by a flexible linker peptide.[8][9]

- **Carbohydrate Recognition Domains (CRDs):** These domains, each approximately 130 amino acids long, are the functional units of the protein, responsible for binding to glycans on the surface of other cells.[1] While both are structurally related, the N- and C-terminal CRDs of human Gal-9 share only about 39% amino acid sequence homology and exhibit distinct glycan-binding specificities.[9] This dual specificity allows Gal-9 to crosslink multiple receptors and form lattices on the cell surface.[10]
- **Linker Peptide:** Alternative splicing of the LGALS9 transcript results in at least three major isoforms with linker peptides of different lengths.[11] This variability in the linker region can influence the protein's flexibility, stability, and potency.[10]

Evolutionary Conservation of LGALS9

The LGALS9 gene is highly conserved across vertebrates, indicating a fundamental and preserved biological role.[12] Orthologs have been identified in numerous species, from fish to mammals.[12][13]

Orthologs and Phylogeny

The LGALS9 gene is conserved in a wide array of organisms, including chimpanzees, Rhesus monkeys, dogs, cows, mice, and zebrafish.[12] Phylogenetic analyses show that Gal-9 from various species clusters into distinct clades, with teleost fish forming one group and mammals

another, reflecting their evolutionary relationships.^{[13][14]} The fundamental gene structure, which arose from a duplication of a mono-CRD galectin gene early in chordate evolution, is also conserved.

Quantitative Analysis of Sequence Conservation

The amino acid sequence of galectin-9 shows a high degree of similarity across different species, particularly within the CRDs. While there are differences, for instance between the human and mouse N-CRD that affect binding affinity, the overall identity is high. The table below, compiled from data on the Red Sea Bream (*Pagrus major*) Gal-9 (PmGal-9), illustrates the percentage of protein sequence similarity with various vertebrate orthologs, highlighting the gene's deep evolutionary roots.^[13]

Common Name	Species	Protein Similarity (%) with PmGal-9
Rock Bream	<i>Oplegnathus fasciatus</i>	93.3
Gilthead Sea Bream	<i>Sparus aurata</i>	98.3
Large Yellow Croaker	<i>Larimichthys crocea</i>	87.2
Nile Tilapia	<i>Oreochromis niloticus</i>	82.5
Rainbow Trout	<i>Oncorhynchus mykiss</i>	73.5
Atlantic Salmon	<i>Salmo salar</i>	72.9
Pig	<i>Sus scrofa</i>	66.8
Cattle	<i>Bos taurus</i>	66.2
Human	<i>Homo sapiens</i>	65.4

Table 1: Protein sequence similarity of Galectin-9 orthologs compared to Red Sea Bream (*Pagrus major*). Data extracted from Su et al., 2021.^[13]

Paralogs

In addition to orthologs, the human genome contains paralogs of LGALS9, such as LGALS9B and LGALS9C, located on the same chromosome.^[13] These genes likely arose from gene

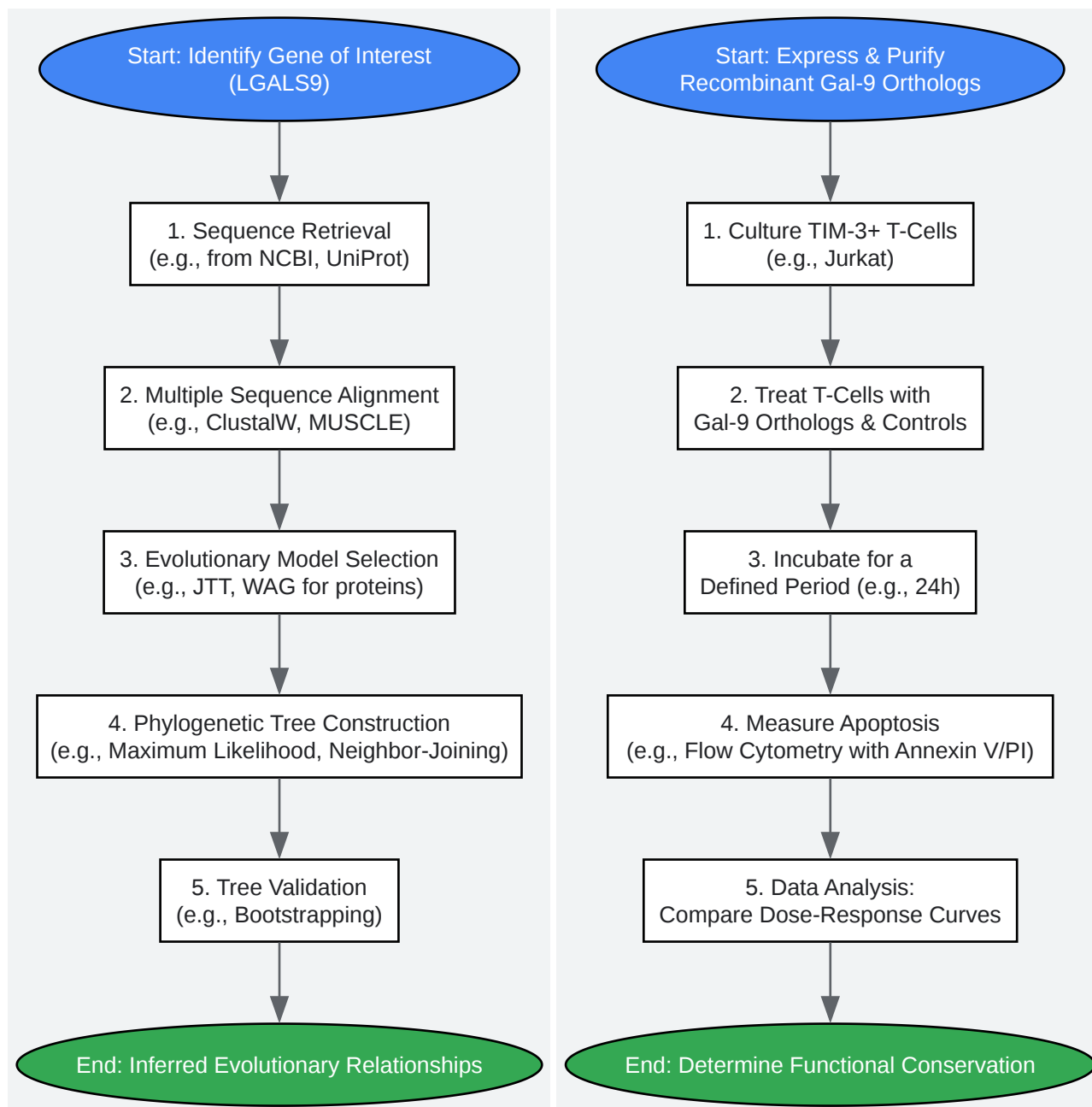
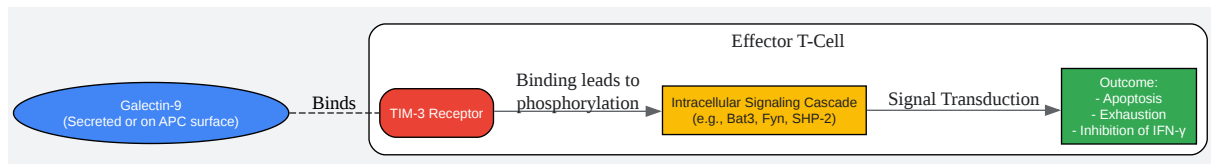
duplication events and, while highly similar to LGALS9, may have diverged in function.

Conservation of Functional Domains and Signaling

The functional importance of Gal-9 is underscored by the conservation of its key domains and the signaling pathways it mediates.

Conserved Signaling Pathways

The most studied function of Gal-9 is its role as a ligand for TIM-3.^[6] The Gal-9/TIM-3 signaling pathway is a potent inhibitor of T-helper 1 (Th1) cell responses and induces T-cell apoptosis.^[6] This pathway is conserved across mammals and is a crucial mechanism for maintaining immune homeostasis and preventing autoimmunity. Gal-9 also interacts with other receptors, including CD44, CD40, and CD137, to regulate various immune cell functions.^{[6][8]} The binding of Gal-9 to these receptors and the subsequent downstream signaling events are conserved functions that highlight its central role as an immune regulator.



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